molecular formula C13H17N3O2 B3881408 2-oxo-2-piperidin-1-yl-N-(pyridin-3-ylmethyl)acetamide

2-oxo-2-piperidin-1-yl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B3881408
M. Wt: 247.29 g/mol
InChI Key: KSSCUKJKUCUZLT-UHFFFAOYSA-N
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Description

2-oxo-2-piperidin-1-yl-N-(pyridin-3-ylmethyl)acetamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of certain types of cancers. The structure of this compound includes a piperidine ring, a pyridine ring, and an acetamide group, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a condensation reaction between piperidine and pyridine-3-carboxaldehyde in the presence of a suitable catalyst, followed by acylation to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-piperidin-1-yl-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the piperidine or pyridine rings .

Scientific Research Applications

2-oxo-2-piperidin-1-yl-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-piperidin-1-yl-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins that are crucial for cancer cell survival, particularly in MTAP-deficient or MTA-accumulating cancers. This inhibition disrupts the metabolic pathways of the cancer cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-oxo-2-piperidin-1-yl-N-(pyridin-3-ylmethyl)acetamide apart is its specific combination of piperidine and pyridine rings with an acetamide group, which confers unique chemical properties and biological activities. Its potential use in treating MTAP-deficient and MTA-accumulating cancers highlights its therapeutic significance .

Properties

IUPAC Name

2-oxo-2-piperidin-1-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12(13(18)16-7-2-1-3-8-16)15-10-11-5-4-6-14-9-11/h4-6,9H,1-3,7-8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSCUKJKUCUZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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